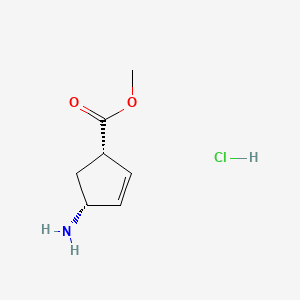

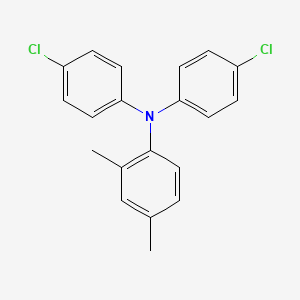

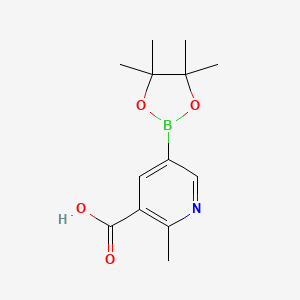

![molecular formula C8H11NO2 B3117973 2-[(Methylamino)methyl]benzene-1,4-diol CAS No. 229486-97-9](/img/structure/B3117973.png)

2-[(Methylamino)methyl]benzene-1,4-diol

Overview

Description

Molecular Structure Analysis

The molecular structure of a compound is determined by its chemical formula and the arrangement of its atoms. The chemical formula for similar compounds has been identified , but the specific molecular structure for “2-[(Methylamino)methyl]benzene-1,4-diol” is not provided in the sources retrieved.Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include aspects such as its molecular weight, density, melting point, and boiling point. Some properties for similar compounds have been identified , but the specific physical and chemical properties for “this compound” are not detailed in the sources retrieved.Scientific Research Applications

Supramolecular Chemistry

Benzene derivatives, such as benzene-1,3,5-tricarboxamides (BTAs), play a significant role in supramolecular chemistry due to their ability to self-assemble into one-dimensional, nanometer-sized rod-like structures stabilized by hydrogen bonding. This property is utilized in nanotechnology, polymer processing, and biomedical applications, highlighting the versatility of benzene derivatives in scientific research (Cantekin, de Greef, & Palmans, 2012).

Pharmaceutical Synthesis

Compounds like 2-Fluoro-4-bromobiphenyl, synthesized from benzene derivatives, serve as key intermediates in the manufacture of non-steroidal anti-inflammatory and analgesic materials such as flurbiprofen. This showcases the critical role of benzene derivatives in the synthesis of bioactive molecules and pharmaceuticals (Qiu, Gu, Zhang, & Xu, 2009).

Environmental and Green Chemistry

The conversion of methane to more valuable hydrocarbons through the catalytic methylation of aromatics over zeolite catalysts represents a green chemistry perspective. This process, termed "oxidative methylation," highlights the environmental applications of benzene derivatives in reducing greenhouse gas emissions and converting methane to liquid fuels and chemicals (Adebajo, 2007).

Biological Applications

Climacostol, a resorcinolic lipid related to benzene derivatives, demonstrates antimicrobial and anticancer properties. The synthesis and structural modification of climacostol and its analogues underscore the potential of benzene derivatives in developing pharmacological agents (Buonanno et al., 2020).

Mechanism of Action

Target of Action

Similar compounds are known to interact with various receptors and enzymes in the body .

Mode of Action

It’s structurally similar to catecholamines, which are known to interact with adrenergic receptors, causing a cascade of intracellular events .

Biochemical Pathways

Catecholamines, which are structurally similar, are known to affect several pathways, including the adrenergic signaling pathway .

Pharmacokinetics

Similar compounds are known to be well absorbed, widely distributed, metabolized in the liver, and excreted in the urine .

Result of Action

Similar compounds are known to cause a variety of physiological effects, including increased heart rate, bronchodilation, and increased metabolic rate .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially affect the action of similar compounds .

Properties

IUPAC Name |

2-(methylaminomethyl)benzene-1,4-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-9-5-6-4-7(10)2-3-8(6)11/h2-4,9-11H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEKKQTVFAKFQQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=C(C=CC(=C1)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

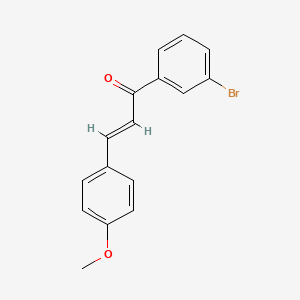

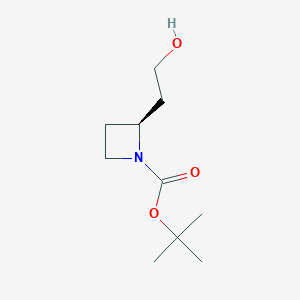

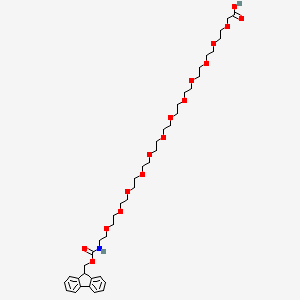

![6-[(4-Methoxybenzoyl)amino]hexanoic acid](/img/structure/B3117894.png)

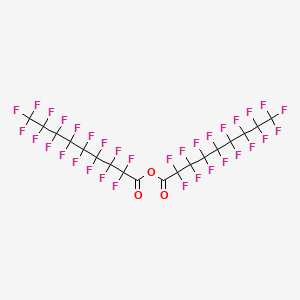

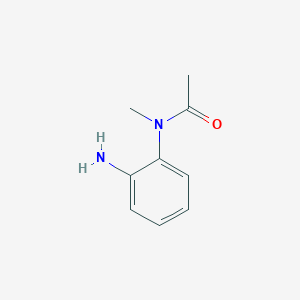

![Methyl 2-[(tert-butyldimethylsilyl)oxy]-3-methylbutanoate](/img/structure/B3117911.png)

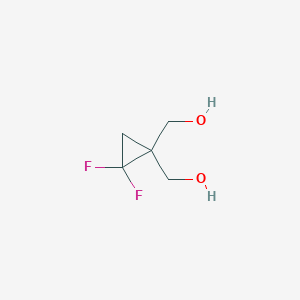

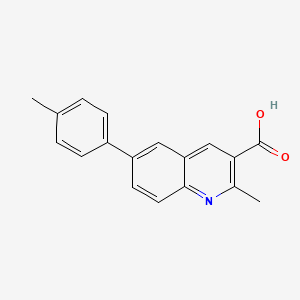

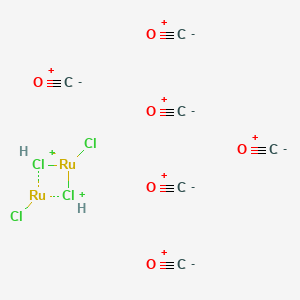

![N-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyquinazolin-4-amine](/img/structure/B3117967.png)